4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-[4-(chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c13-7-9-1-4-16(5-2-9)12-11-10(3-6-17-11)14-8-15-12/h3,6,8-9H,1-2,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDQRROENFHLAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)C2=NC=NC3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640415 | |
| Record name | 4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-69-8 | |
| Record name | 4-[4-(Chloromethyl)-1-piperidinyl]thieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
a. Cyclocondensation of Thiophene Derivatives
- Method : Reacting thiophene-based esters or nitriles with amidines or thiourea under basic or acidic conditions.
- Conditions :
b. Chlorination of Pyrimidinones
- Vilsmeier-Haack Reagent : Converts pyrimidinones to 4-chloro intermediates (e.g., 5a in).
Optimization and Challenges
| Parameter | Typical Conditions | Challenges |
|---|---|---|
| Cyclization Yield | 70–90% | Competing side reactions (e.g., ether formation). |
| Chlorination Efficiency | >95% | Requires excess POCl₃, generating waste. |
| Substitution Yield | 60–85% | Steric hindrance from piperidine group. |
Alternative Routes
- One-Pot Synthesis : Combine cyclization and substitution steps using microwave-assisted conditions to reduce reaction time.
- Catalytic Methods : Transition-metal catalysts (e.g., Pd) for cross-coupling, though limited precedent exists for this specific substitution.
Analytical Validation
- Purity : HPLC or LC-MS (≥95% purity).
- Structural Confirmation :
- ¹H/¹³C NMR : Peaks for piperidine (δ 2.5–3.5 ppm) and thieno-pyrimidine (δ 7.0–8.5 ppm).
- HRMS : Expected [M+H]⁺ at m/z 308.0821 (C₁₃H₁₅ClN₃S).
Chemical Reactions Analysis
Types of Reactions
4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives with potential biological activities.
Scientific Research Applications
Biological Applications
1. Antiviral Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit antiviral properties. For instance, compounds in this class have been studied for their efficacy against respiratory syncytial virus (RSV), demonstrating potential as antiviral agents by modulating viral replication pathways .
2. Anticancer Potential
Thieno[3,2-d]pyrimidines are also being investigated for their anticancer properties. Some studies suggest that they can inhibit the growth of cancer cells by targeting specific pathways involved in tumorigenesis. The incorporation of the piperidine moiety may enhance selectivity and potency against certain cancer types .
3. Neuropharmacological Effects
The piperidinyl group is known for its role in enhancing central nervous system activity. Compounds similar to 4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine have been explored for their potential use in treating neurodegenerative diseases and psychiatric disorders due to their ability to modulate neurotransmitter systems .
Synthetic Pathways
The synthesis of this compound involves various chemical transformations:
- Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution with amines or other nucleophiles, allowing for the introduction of different functional groups.
- Electrophilic Aromatic Substitution: The thieno[3,2-d]pyrimidine ring can participate in electrophilic aromatic substitution reactions, facilitating further functionalization .
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry evaluated several thieno[3,2-d]pyrimidine derivatives against RSV. The results indicated that certain modifications to the piperidine substituent significantly enhanced antiviral activity, highlighting the importance of structural optimization .
Case Study 2: Cancer Cell Inhibition
In research conducted on various cancer cell lines, compounds derived from thieno[3,2-d]pyrimidine demonstrated IC50 values in the low micromolar range. These findings suggest that such compounds could serve as lead candidates for further development into anticancer therapies .
Mechanism of Action
The mechanism of action of 4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the sirtuin1 enzyme, which plays a role in regulating cellular stress responses and cancer development . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways.
Comparison with Similar Compounds
Table 1: Piperidine-Substituted Thieno[3,2-d]pyrimidine Derivatives
Key Observations :
- The chloromethyl derivative serves as a versatile precursor; replacing chlorine with hydroxymethyl or aminomethyl groups introduces polar functionalities, enhancing solubility and target interactions .
- The methylsulfonylaminoethyl analogue demonstrates potent SIRT1/2 inhibition due to hydrogen bonding with Ile347, a critical interaction absent in simpler piperidine derivatives .
Core Scaffold Variations: Thieno[3,2-d] vs. Thieno[2,3-d]pyrimidine
Table 2: Thienopyrimidine Core Comparison
Key Observations :
- Thieno[3,2-d]pyrimidine derivatives lacking a methyl group at position 7 exhibit stronger VEGFR-2 inhibition (IC₅₀ ~150–199 nM) .
- Thieno[2,3-d]pyrimidine cores are more reactive in nucleophilic aromatic substitution (SNAr) due to electronic differences in the thiophene ring .
- Substitution at C-6 on thieno[3,2-d]pyrimidine improves dual EGFR/microtubule inhibition compared to C-5, likely due to steric and electronic effects .
Hybrid and Fused Derivatives
Table 3: Hybrid Thieno-Pyrimidine Compounds
Key Observations :
- The pyrazolo-pyrimidine hybrid exhibits broad anticancer activity, attributed to synergistic interactions between the fused rings and the phenyl group .
- Nitrophenoxy derivatives are key intermediates for generating kinase inhibitors via further functionalization .
Critical Analysis of Substituent Effects
- Chloromethyl vs. Hydroxymethyl : Chlorine’s electronegativity enhances leaving-group ability, facilitating downstream modifications, while hydroxymethyl improves hydrophilicity for better pharmacokinetics .
- Piperidine vs. Non-Piperidine Substituents: Piperidine derivatives generally show higher target specificity (e.g., SIRT1/2) compared to simpler alkyl chains, likely due to conformational rigidity .
- Thiophene Ring Position: Thieno[3,2-d]pyrimidines are more prevalent in kinase inhibition, whereas thieno[2,3-d]pyrimidines are preferred in SNAr reactions due to electronic effects .
Biological Activity
4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with a chloromethyl group attached to a piperidine ring. This unique structure is believed to contribute to its diverse biological activities.
Structural Formula
Where represent the number of respective atoms in the molecular formula.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and microbial infections respectively .
- Receptor Modulation : It acts as a modulator for specific receptors involved in cellular signaling pathways, particularly those related to cancer .
- Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial properties against various strains, potentially making it useful in treating infections .
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds have significant anticancer properties. For instance:
- GDC-0941 , a thieno[3,2-d]pyrimidine derivative, is noted for its selective inhibition of the PI3K pathway, which is crucial in tumor growth and survival .
Anti-inflammatory Effects
Studies have demonstrated that compounds similar to this compound possess anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation processes:
Antibacterial Activity
The antibacterial activity of thieno[3,2-d]pyrimidine derivatives has been evaluated against several bacterial strains. The synthesized compounds exhibited varying degrees of effectiveness:
- In vitro studies indicated significant inhibition against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Q & A
Q. What synthetic strategies are effective for constructing the thieno[3,2-d]pyrimidine core in this compound?
The thieno[3,2-d]pyrimidine scaffold can be synthesized via a modified Niementowski reaction . This involves cyclizing 2-amino-3-thiophenecarboxylate derivatives (e.g., 2-amino-3-methoxycarbonylthiophene) with reagents like formamide or urea under high-temperature conditions (e.g., 200°C for 2 hours). Subsequent chlorination using phosphorus oxychloride (POCl₃) and pyridine yields 4-chlorothieno[3,2-d]pyrimidine, a key intermediate for further functionalization . For the piperidinyl-chloromethyl substituent, nucleophilic substitution or coupling reactions with 4-(chloromethyl)piperidine derivatives are typically employed .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) confirms structural integrity, particularly the chloromethyl group (δ ~4.5 ppm for CH₂Cl) and piperidine ring protons (δ ~1.5–3.0 ppm).
- Mass spectrometry (ESI or EI) verifies molecular weight and fragmentation patterns.
- HPLC or GC-MS assesses purity and monitors reaction progress .
Q. How can researchers optimize the yield of the chloromethyl-piperidine substitution step?
- Use anhydrous conditions to prevent hydrolysis of the chloromethyl group.
- Employ catalytic bases (e.g., K₂CO₃, DIPEA) to facilitate nucleophilic displacement.
- Screen solvents (e.g., DMF, acetonitrile) for optimal reactivity. Reported yields for analogous reactions range from 60% to 85% depending on steric and electronic effects .
Q. What stability challenges arise during storage and handling?
The chloromethyl group is prone to hydrolysis under humid conditions, forming a hydroxymethyl derivative. Store the compound in a desiccator at –20°C under inert gas (N₂ or Ar). Monitor degradation via TLC or HPLC .
Q. How is the compound’s solubility profile determined?
Perform solubility screening in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform). Computational tools like LogP predictions (e.g., ACD/Labs Percepta) can guide solvent selection for biological assays .
Advanced Research Questions
Q. What strategies address low regioselectivity during piperidinyl-chloromethyl functionalization?
- Use orthogonal protecting groups (e.g., Boc for piperidine nitrogen) to direct substitution.
- Explore microwave-assisted synthesis to enhance reaction specificity.
- Compare leaving group effects (e.g., Cl vs. Br) on reactivity .
Q. How can computational modeling predict biological activity?
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases, antimicrobial targets).
- Use ADMET prediction tools (e.g., SwissADME) to evaluate drug-likeness and bioavailability. Studies on analogous thieno-pyrimidines suggest potential kinase inhibition or antimicrobial activity .
Q. What experimental designs resolve contradictions in biological assay results?
- Validate activity across multiple cell lines or bacterial strains to rule out model-specific effects.
- Include positive controls (e.g., known kinase inhibitors) and confirm target engagement via Western blotting or enzymatic assays.
- Adjust dosing regimens to account for metabolic instability .
Q. How can synthetic byproducts be identified and minimized?
Q. What methodologies confirm the compound’s mechanism of action in cellular studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
